Ethyl (E)-2-cyano-3-ethoxycrotonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-ethoxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXFOGAYPIPTKF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C(\C#N)/C(=O)OCC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (E)-2-cyano-3-ethoxycrotonate

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl (E)-2-cyano-3-ethoxycrotonate, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available technical data with practical insights into its reactivity, synthesis, and applications, ensuring a foundation of scientific integrity and expertise.

Introduction: A Versatile Michael Acceptor

This compound, also known as ethyl (2E)-2-cyano-3-ethoxybut-2-enoate, is a multifunctional organic compound. Its structure, featuring a conjugated system with electron-withdrawing cyano and ester groups, renders it an activated alkene. This electronic arrangement makes it a potent Michael acceptor, susceptible to conjugate addition reactions by a wide range of nucleophiles.[1] This reactivity profile is central to its utility as a key intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1]

The strategic placement of the cyano and ethoxy groups on the crotonate backbone allows for diverse chemical transformations, making it a valuable tool for constructing varied molecular architectures. This guide will delve into the specifics of its chemical identity, physicochemical properties, reactivity, synthesis, and safety considerations.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The following section details the key identifiers for this compound.

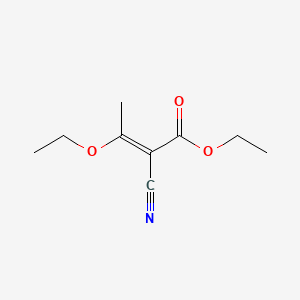

Molecular Structure:

Caption: Molecular Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 932750-29-3[1][2] |

| Molecular Formula | C₉H₁₃NO₃[2][3][4][5] |

| Molecular Weight | 183.20 g/mol [2][3] |

| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate[2][6] |

| Synonyms | This compound, (E)-2-Cyano-3-ethoxycrotonic acid ethyl ester, Acetic acid, cyano(ethoxyethylidene)-, ethyl ester[1][3] |

| InChI | InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+[2] |

| InChIKey | YKXFOGAYPIPTKF-BQYQJAHWSA-N[2] |

| SMILES | CCO/C(=C(\C#N)/C(=O)OCC)/C[2] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. While extensive experimental data for this compound is not widely published, the following table summarizes the available information.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | White to pale yellow crystalline solid.[7][8] | Thermo Fisher Scientific[7], Fisher Scientific[8] |

| Melting Point | 69.5-75.5 °C[7] or 71-73 °C[8] | Thermo Fisher Scientific[7], Fisher Scientific[8] |

| Boiling Point | Not experimentally determined. Predicted: 304.65 °C at 760 mmHg. | LabSolutions[9] |

| Solubility | Data not available. Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | Inferred |

| Density | Data not available. | |

| pKa | Data not available. |

Note: Some properties are predicted and have not been experimentally verified. Researchers should determine these properties experimentally as needed for their specific applications.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two ethyl groups and the methyl group. The protons of the ethoxy group attached to the double bond will likely appear at a different chemical shift than those of the ester ethyl group. The methyl group on the double bond will also have a characteristic chemical shift.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule. The quaternary carbons of the double bond, the cyano group, and the carbonyl group will be readily identifiable.

For reference, the ¹H and ¹³C NMR spectra of the related compound, ethyl crotonate, have been extensively studied and can provide a basis for predicting the spectral features of the title compound.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present:

-

C≡N (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

-

C=O (Ester): A strong, sharp peak around 1700-1750 cm⁻¹.

-

C=C (Alkene): A medium-intensity peak around 1620-1680 cm⁻¹.

-

C-O (Ether and Ester): Strong absorption bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 183.20. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group from the ester, and other characteristic fragments.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the double bond, which is activated by the electron-withdrawing cyano and ester groups.[1]

Michael Addition Reactions

The core reactivity of this compound is its participation in Michael addition (conjugate addition) reactions. A wide variety of nucleophiles can add to the β-carbon of the crotonate backbone.

Caption: Generalized Michael Addition Reaction

Causality in Reactivity: The presence of both the cyano and the ethyl ester groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly susceptible to attack by nucleophiles. The ethoxy group at the β-position can also act as a leaving group in some reactions, leading to further transformations.

Applications in Heterocyclic Synthesis

This versatile building block is particularly useful in the synthesis of heterocyclic compounds. The multiple reactive sites allow for cyclization reactions with various binucleophiles. For instance, reaction with hydrazines can lead to the formation of pyrazole derivatives, while reaction with amidines can yield pyrimidines. These heterocyclic cores are prevalent in many biologically active molecules.

While specific examples of the use of this compound in the synthesis of named drugs are not readily found in the literature, its structural motifs are present in many developmental compounds. Its utility is inferred from the extensive use of similar cyanoacrylate derivatives in medicinal chemistry.

Synthesis Protocols

The synthesis of this compound can be envisioned through several standard organic transformations. A plausible and common method is the Knoevenagel condensation.

Proposed Synthesis via Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound (in this case, ethyl cyanoacetate) with a carbonyl compound that has an enolizable ether.

Reaction Scheme:

Caption: Plausible two-step synthesis route.

Step-by-Step Methodology (Hypothetical Protocol):

Note: The following is a generalized, hypothetical protocol based on standard procedures for similar compounds. It should be optimized for specific laboratory conditions.

-

Formation of the Enol Ether:

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add triethyl orthoformate and a catalytic amount of a strong acid (e.g., sulfuric acid).[11]

-

Heat the reaction mixture to drive the formation of the ethyl enol ether of ethyl acetoacetate, removing the ethanol byproduct by distillation.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Purify the intermediate by distillation under reduced pressure.

-

-

Knoevenagel Condensation:

-

Dissolve the purified enol ether intermediate and ethyl cyanoacetate in a suitable solvent (e.g., ethanol or toluene).

-

Add a basic catalyst, such as piperidine or a mild inorganic base.

-

Heat the mixture to reflux and monitor the reaction progress.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Self-Validating System: The purity of the final product should be rigorously assessed using multiple analytical techniques, including NMR, IR, and mass spectrometry, to confirm its identity and purity. The melting point should also be determined and compared to literature values.

Safety and Handling

As a reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

Table 3: Hazard Information

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][8] |

| Skin Irritation | Causes skin irritation.[2][8] |

| Eye Irritation | Causes serious eye irritation.[2][8] |

| Respiratory Irritation | May cause respiratory irritation.[2][8] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be used.

Handling and Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[12]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures:

-

After Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its highly functionalized and electronically activated structure provides a platform for a variety of chemical transformations, most notably Michael additions and the construction of complex heterocyclic systems. While detailed experimental data on some of its properties are still emerging, its reactivity profile, based on well-understood chemical principles, solidifies its role as a key building block for drug discovery and development. Researchers utilizing this compound should adhere to strict safety protocols and validate its properties for their specific applications.

References

-

PubChem. (n.d.). ethyl (2E)-2-cyano-3-ethoxybut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Synerzine. (2018, June 22). Ethyl (E)-crotonate Safety Data Sheet. Retrieved from [Link]

-

Godavari Biorefineries Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Ethyl Crotonate. Retrieved from [Link]

-

Meta-Sci. (n.d.). Safety Data Sheet Ethyl crotonate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2E)-3-ethoxy-2-butenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-4-ethoxybut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-ethoxybut-2-enoate. Retrieved from [Link]

- Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.

-

Worlddrugtracker. (2015, June 14). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-3-hydroxybut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate. Retrieved from [Link]

- Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. مجلة العلوم والدراسات الإنسانية - كلية الآداب والعلوم – المرج.

-

ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-cyanocrotonate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the extraction efficiency for 233U source α-recoil ions from the MLL buffer-gas stopping cell. Retrieved from [Link]

Sources

- 1. CAS 932750-29-3: this compound [cymitquimica.com]

- 2. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 932750-29-3 [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. H27244.14 [thermofisher.com]

- 8. fishersci.ie [fishersci.ie]

- 9. chembk.com [chembk.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Understand NMR with simple molecules, Ethyl (E)-2-butenoate [orgspectroscopyint.blogspot.com]

- 11. ETHYL 3-ETHOXYBUT-2-ENOATE synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. godavaribiorefineries.com [godavaribiorefineries.com]

Introduction: The Significance of a Versatile Building Block

An In-depth Technical Guide to the Synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate

This compound is a multifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1] Characterized by a crotonate backbone featuring a cyano group and an ethoxy group, its structure possesses multiple reactive sites, including an electrophilic double bond, making it highly valuable in medicinal chemistry and materials science.[1] Its applications are particularly notable in the development of pharmaceuticals and agrochemicals, where it acts as a versatile scaffold for constructing heterocyclic compounds and other bioactive molecules.[1][2]

The synthesis of this compound is typically achieved through a variation of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4][5] This guide provides a comprehensive overview of the synthesis, from the underlying reaction mechanism to a detailed, field-proven experimental protocol, designed for researchers and professionals in chemical and pharmaceutical development.

Core Principles: Unraveling the Reaction Mechanism

The synthesis of this compound involves the condensation of ethyl cyanoacetate with triethyl orthoformate, facilitated by a basic catalyst and a dehydrating agent. The reaction proceeds through a well-established mechanism rooted in the principles of carbanion chemistry.

Causality Behind Component Selection:

-

Ethyl Cyanoacetate: This molecule serves as the nucleophile in the reaction. The methylene group (CH₂) is positioned between two strong electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt).[3][6] This unique positioning significantly increases the acidity of the methylene protons, allowing for easy deprotonation by a mild base to form a stabilized carbanion.[4] This carbanion is the key nucleophilic species that initiates the condensation.

-

Triethyl Orthoformate: This orthoester acts as the electrophilic counterpart and the source of the ethoxy group in the final product.[7][8][9] It is a stable, commercially available reagent that effectively functions as a one-carbon electrophile.[10]

-

Acetic Anhydride: While the reaction can proceed without it, acetic anhydride is employed as a powerful dehydrating agent.[11][12] It reacts with any water present and with the ethanol molecules eliminated during the condensation, driving the reaction equilibrium towards the formation of the desired product according to Le Châtelier's principle.

-

Piperidine: A secondary amine, piperidine, functions as an effective basic catalyst.[13][14] It is strong enough to deprotonate the active methylene group of ethyl cyanoacetate but mild enough to avoid unwanted side reactions, such as hydrolysis of the ester groups.[5]

The reaction mechanism can be summarized in the following key steps:

-

Deprotonation: Piperidine abstracts a proton from the active methylene group of ethyl cyanoacetate to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The newly formed carbanion attacks the electrophilic central carbon of triethyl orthoformate.

-

Elimination: The resulting intermediate is unstable and undergoes elimination of an ethoxide ion, which is subsequently protonated by the piperidinium ion to regenerate the piperidine catalyst and release ethanol.

-

Dehydration/Elimination Cascade: Further elimination of ethanol, driven by the reaction conditions (heat and the presence of acetic anhydride), leads to the formation of the stable, conjugated double bond, yielding the final product, this compound.

Physicochemical Data of Reagents and Product

A thorough understanding of the physical and chemical properties of all substances is critical for both safety and experimental success.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 208 - 210 | 1.063 (at 25°C) | Harmful if swallowed or in contact with skin.[3] |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 146 | 0.891 (at 25°C) | Flammable liquid and vapor; moisture sensitive.[7][15][16] |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 139.8 | 1.082 | Corrosive; causes severe skin burns and eye damage.[11][17] |

| Piperidine | C₅H₁₁N | 85.15 | 106 | 0.862 | Flammable liquid and vapor; toxic and corrosive.[14] |

| This compound | C₉H₁₃NO₃ | 183.20 | - | - | Irritant; handle with care.[18] |

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound. All operations should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Ice bath

-

Buchner funnel and filtration flask

-

Ethyl cyanoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Piperidine

-

Ethanol (for recrystallization)

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup:

-

Assemble the 500 mL three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Charge the flask with ethyl cyanoacetate (e.g., 0.5 mol) and triethyl orthoformate (e.g., 0.6 mol).

-

-

Catalyst and Reagent Addition:

-

In the dropping funnel, prepare a mixture of acetic anhydride (e.g., 1.0 mol) and piperidine (e.g., 0.05 mol).

-

Begin stirring the contents of the flask. Slowly add the acetic anhydride-piperidine mixture from the dropping funnel to the flask over a period of 30-45 minutes. The addition is exothermic, and the rate should be controlled to maintain a gentle temperature increase.

-

-

Reaction Execution:

-

After the addition is complete, attach the heating mantle and heat the reaction mixture to a gentle reflux (approximately 110-120°C).

-

Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

-

-

Product Isolation and Work-up:

-

After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

-

Once cooled, place the flask in an ice bath to further cool the mixture to 0-5°C. This will induce crystallization of the product.

-

Slowly add cold deionized water (e.g., 200 mL) to the cold reaction mixture while stirring vigorously. This will precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with two portions of cold deionized water (e.g., 50 mL each) to remove any water-soluble impurities.

-

-

Purification:

-

Transfer the crude solid to a beaker.

-

Perform recrystallization from a minimal amount of hot ethanol. Dissolve the crude product in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Caption: A flowchart of the synthesis workflow.

Product Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, several analytical techniques are employed:

-

Melting Point: The purified product should exhibit a sharp melting point within the expected range (approximately 69-75°C), indicating high purity.[19]

-

Gas Chromatography (GC): A GC analysis can be used to determine the purity of the final product, with a high-purity sample showing a single major peak.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra should show characteristic peaks corresponding to the protons and carbons of the ethyl groups, the methyl group, and the vinylic proton, consistent with the (E)-isomer configuration.

-

Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups, such as the nitrile (C≡N stretch), ester carbonyl (C=O stretch), and the carbon-carbon double bond (C=C stretch).

Conclusion

The synthesis of this compound via the piperidine-catalyzed condensation of ethyl cyanoacetate and triethyl orthoformate is a robust and efficient method for producing this valuable chemical intermediate. A deep understanding of the reaction mechanism, the specific roles of each reagent, and adherence to a meticulous experimental protocol are paramount for achieving high yields and purity. The versatility of the product as a synthetic building block ensures its continued importance in the fields of drug discovery and advanced materials development.

References

- Triethyl orthoform

- The Chemical Identity of Ethyl Cyanoacetate: Properties and Synthesis Insights. NINGBO INNO PHARMCHEM CO.,LTD.

- Acetic Anhydride | Formula, Density & Uses. Study.com.

- Acetic anhydride | 108-24-7. ChemicalBook.

- Triethyl orthoformate (TEOF). PENPET Petrochemical Trading.

- Ethyl cyanoacet

- Acetic Anhydride. Stobec.

- Acetic anhydride. Wikipedia.

- PIPERIDINE.

- ACETIC ANHYDRIDE. CAMEO Chemicals.

- Triethyl orthoform

- Ethyl cyanoacet

- TRIETHYL ORTHOFORMATE (TEOF). Sanjay Chemicals (India) Pvt. Ltd.

- PIPERIDINE. Sanjay Chemicals (India) Pvt. Ltd.

- Ethyl cyanoacet

- Triethyl orthoformate anhydrous, 98 122-51-0. Sigma-Aldrich.

- Ethyl cyanoacet

- Piperidine. Wikipedia.

- CAS 932750-29-3: Ethyl (E)

- This compound, 98% 25 g | Buy Online. Thermo Scientific Chemicals.

- Ethyl (E)

- This compound | CAS 932750-29-3. Santa Cruz Biotechnology.

- ethyl (2E)

- Mastering Organic Synthesis: The Role of Ethyl Cyanoacet

- The Knoevenagel Condensation.

- Ethyl (E)

- ethyl 2-cyano-3-ethoxycroton

- (PDF) Ethyl Cyanoacetate Reactions.

- One-Pot Reactions of Triethyl Orthoform

Sources

- 1. CAS 932750-29-3: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]

- 9. sanjaychemindia.com [sanjaychemindia.com]

- 10. repositorium.uminho.pt [repositorium.uminho.pt]

- 11. Acetic Anhydride | Formula, Density & Uses - Lesson | Study.com [study.com]

- 12. stobec.com [stobec.com]

- 13. sanjaychemindia.com [sanjaychemindia.com]

- 14. Piperidine - Wikipedia [en.wikipedia.org]

- 15. Triethyl orthoformate | 122-51-0 [chemicalbook.com]

- 16. 原甲酸三乙酯 anhydrous, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 18. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to Ethyl (E)-2-cyano-3-ethoxycrotonate

Abstract

This technical guide provides a comprehensive scientific overview of Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS Number: 932750-29-3), a multifunctional reagent with significant potential in synthetic organic chemistry. While detailed experimental data for this specific compound is sparse in public literature, its structural motifs—an electrophilic alkene, a cyanoacetate moiety, and an enol ether—allow for a robust, evidence-based extrapolation of its properties, synthesis, and reactivity. This document serves as a vital resource for researchers, chemists, and drug development professionals by detailing a reliable synthetic protocol, predicting key analytical signatures, and exploring its mechanistic behavior as a versatile building block, particularly for the synthesis of complex heterocyclic systems. All protocols and mechanistic discussions are grounded in established chemical principles and supported by authoritative references from analogous systems.

Introduction and Chemical Identity

This compound is a substituted α,β-unsaturated cyanoester. Its chemical structure is characterized by a crotonate backbone featuring a nitrile group and an ethyl ester group at the C2 position, and an ethoxy group at the C3 position. The "(E)" designation specifies the stereochemistry about the C2-C3 double bond, where the ester and the C4 methyl group are on opposite sides.

This unique arrangement of functional groups renders the molecule highly electrophilic and thus a valuable intermediate in organic synthesis. The electron-withdrawing effects of the nitrile and ester groups polarize the double bond, making the C2 position susceptible to nucleophilic attack. Furthermore, the ethoxy group at the C3 position functions as an excellent leaving group, facilitating a variety of addition-elimination and cyclization reactions. This guide will elucidate the synthesis, properties, and core reactivity of this versatile reagent.

Physicochemical and Spectroscopic Properties

Direct experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The data presented below combines information from supplier safety data sheets with predicted spectroscopic characteristics derived from structurally analogous compounds, such as ethyl (ethoxymethylene)cyanoacetate and ethyl crotonate.

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 932750-29-3 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate | N/A |

| Synonyms | This compound | N/A |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 71 - 73 °C | [1] |

Predicted Spectroscopic Data

The following spectral assignments are predictive and based on established chemical shift ranges for similar functional groups. These serve as a guideline for researchers in characterizing the molecule.

-

¹H NMR (Proton NMR):

-

δ ~4.2-4.3 ppm (quartet, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester group.

-

δ ~3.9-4.1 ppm (quartet, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl enol ether group.

-

δ ~2.4-2.5 ppm (singlet, 3H): Methyl protons (-C(CH₃ )=C) of the crotonate backbone.

-

δ ~1.3-1.4 ppm (triplet, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester group.

-

δ ~1.2-1.3 ppm (triplet, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl enol ether group.

-

-

¹³C NMR (Carbon NMR):

-

δ ~165-168 ppm: Carbonyl carbon (C =O) of the ester group.

-

δ ~160-165 ppm: Alkene carbon at C3 (C -OCH₂CH₃).

-

δ ~118-120 ppm: Nitrile carbon (C ≡N).

-

δ ~95-100 ppm: Alkene carbon at C2 (C -CN).

-

δ ~65-68 ppm: Methylene carbon (-OC H₂CH₃) of the enol ether.

-

δ ~60-62 ppm: Methylene carbon (-OC H₂CH₃) of the ester.

-

δ ~15-17 ppm: Methyl carbon (-C H₃) of the crotonate backbone.

-

δ ~13-15 ppm: Methyl carbons (-OCH₂C H₃) of both ethyl groups.

-

-

IR (Infrared) Spectroscopy:

-

~2220-2230 cm⁻¹: Strong, sharp peak for the nitrile (C≡N) stretch.

-

~1710-1725 cm⁻¹: Strong peak for the α,β-unsaturated ester (C=O) stretch.

-

~1620-1640 cm⁻¹: Peak for the carbon-carbon double bond (C=C) stretch.

-

~1250 cm⁻¹: Strong peak for the C-O stretch of the enol ether.

-

Synthesis Protocol

The most logical and established route for the synthesis of this compound is the condensation reaction between ethyl cyanoacetate and triethyl orthoacetate . This reaction is a variation of the Knoevenagel condensation, where the orthoester serves as both a reactant and a dehydrating agent.

// Reactants ECA [label="Ethyl Cyanoacetate"]; TEOA [label="Triethyl Orthoacetate"];

// Catalyst/Solvent Catalyst [label="Acetic Anhydride\n(Catalyst/Solvent)"];

// Product Product [label="this compound"];

// Byproducts Byproducts [label="Ethanol + Ethyl Acetate"];

// Edges ECA -> Reaction [arrowhead=none]; TEOA -> Reaction [arrowhead=none]; Reaction [label="+", shape=none, fontcolor="#202124"]; Reaction -> Arrow [label="Δ (Heat, ~140-150 °C)", fontsize=10]; Arrow [label=" ", shape=none, image="arrow.png"]; // Placeholder for a proper arrow image if supported, or use text arrow Arrow -> Product; Arrow -> Byproducts [style=dashed];

// Catalyst input Catalyst -> Arrow [style=dotted, arrowhead=open, label=" ", fontcolor="#34A853"]; } caption [label="Synthesis of this compound.", fontsize=10]; end_dot

Caption: Synthesis of this compound.

Rationale for Experimental Design

-

Ethyl Cyanoacetate: This is the source of the activated methylene group, the nitrile, and the ethyl ester functionality.

-

Triethyl Orthoacetate: This reagent provides the C3 and C4 carbons of the crotonate backbone. It reacts with the active methylene group of ethyl cyanoacetate. The ethoxy groups facilitate the condensation, with one being incorporated into the final product as the enol ether and the others being eliminated as ethanol.

-

Acetic Anhydride: This serves a dual purpose. It acts as a water scavenger, driving the equilibrium towards the product by removing the ethanol byproduct. It also serves as a high-boiling solvent suitable for the required reaction temperature.

Step-by-Step Experimental Protocol

Disclaimer: This is a representative protocol based on analogous reactions. It should be performed by trained personnel in a fume hood with appropriate personal protective equipment.

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried.

-

Charge Reagents: To the flask, add ethyl cyanoacetate (1.0 eq) and triethyl orthoacetate (1.2 eq).

-

Add Solvent/Catalyst: Slowly add acetic anhydride (3-4 volumes relative to ethyl cyanoacetate) to the flask.

-

Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The reaction is typically complete within 3-5 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of ethyl cyanoacetate.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and other volatile byproducts (ethyl acetate, ethanol) under reduced pressure using a rotary evaporator.

-

The crude product will likely be a yellow or brown oil or semi-solid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

-

Dissolve the crude material in a minimal amount of hot solvent and allow it to cool slowly. The product should crystallize as a pale yellow solid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its highly polarized carbon-carbon double bond. It is an excellent Michael acceptor and a precursor for various heterocyclic systems.

// Reactant Structure Reactant [label=<

EtO CN

/

C=C

/

Me COOEt

Electrophilic Alkene

>];// Nucleophile Nu [label="Nu-H\n(Nucleophile)"];

// Intermediate Intermediate [label=<

EtO CN

| |

C-C⁻

/ |

Me Nu COOEt

Michael Adduct

>];// Product Product [label=<

Nu CN

/

C=C

/

Me COOEt

Substituted Product

>];// Edges Nu -> Reactant [label=" 1. Michael Addition", fontsize=10]; Reactant -> Intermediate [arrowhead=none]; Intermediate -> Product [label=" 2. Elimination of EtOH", fontsize=10]; } caption [label="General reactivity via Michael Addition-Elimination.", fontsize=10]; end_dot

Caption: General reactivity via Michael Addition-Elimination.

The primary reaction pathway involves two key steps:

-

Michael Addition: A nucleophile (Nu⁻) attacks the electrophilic C2 position of the double bond. The electron density is pushed onto the adjacent carbon, forming a stabilized enolate intermediate.

-

Elimination: The intermediate then collapses, reforming the double bond and eliminating the ethoxy group as ethanol. This step is often irreversible and drives the reaction to completion.

This sequence allows for the net substitution of the ethoxy group with a wide range of nucleophiles, making it a powerful tool for C-C and C-N bond formation.

Applications in Heterocyclic Synthesis

The true utility of this compound and its analogs lies in their use as three-carbon building blocks for constructing five- and six-membered heterocycles. When a dinucleophile is used, the initial Michael addition is followed by an intramolecular cyclization.

Synthesis of Substituted Pyridones

Substituted 2-pyridones are important scaffolds in medicinal chemistry. They can be synthesized by reacting this compound with enamines or compounds containing an active methylene group and an amine. For instance, reaction with another molecule of a cyanoacetamide derivative in the presence of a base like sodium ethoxide can lead to substituted 3-cyano-2-pyridones.

// Reactants Reactant1 [label="this compound"]; Reactant2 [label="R-NH-CH₂-CN\n(Cyanoacetamide Derivative)"];

// Base Base [label="Base (e.g., NaOEt)"];

// Product Product [label="Substituted 3-Cyano-2-pyridone"];

// Edges Reactant1 -> Reaction [arrowhead=none]; Reactant2 -> Reaction [arrowhead=none]; Reaction [label="+", shape=none, fontcolor="#202124"]; Reaction -> Arrow [label="Cyclization", fontsize=10]; Arrow [label=" ", shape=none, image="arrow.png"]; Arrow -> Product;

// Base input Base -> Arrow [style=dotted, arrowhead=open, label=" ", fontcolor="#34A853"]; } caption [label="Synthesis of 2-pyridone scaffolds.", fontsize=10]; end_dot

Caption: Synthesis of 2-pyridone scaffolds.

Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles with widespread biological activity. The reaction of this compound with amidines, such as guanidine or urea, provides a direct route to functionalized pyrimidine rings. The amidine acts as the N-C-N dinucleophile.

-

Mechanism:

-

One of the amino groups of the amidine attacks the C2 position of the crotonate.

-

The intermediate enolate eliminates ethanol.

-

The second amino group of the amidine then undergoes an intramolecular cyclization by attacking the ester carbonyl.

-

Elimination of another molecule of ethanol yields the aromatic pyrimidine ring.

-

This powerful reaction allows for the rapid construction of complex pyrimidines, which are core structures in many pharmaceuticals.

Safety and Handling

While a specific, comprehensive toxicology report for this compound is not available, its structure suggests several potential hazards based on its functional groups (nitrile, α,β-unsaturated ester).

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

-

Ghandi, M., & Zare, A. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ARKIVOC, 2010(xi), 254-264. [Link]

-

Wikipedia. (2023). Ethyl cyanoacetate. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl (E)-2-cyano-3-ethoxycrotonate

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of Ethyl (E)-2-cyano-3-ethoxycrotonate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the application of this versatile chemical intermediate.

Introduction: The Strategic Importance of this compound in Modern Synthesis

This compound is a multifunctional organic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules.[1] Its strategic importance lies in the unique arrangement of its functional groups: a cyano group, an ethoxy group, and an ethyl ester, all attached to a crotonate backbone. This configuration imparts a high degree of reactivity and versatility, making it a sought-after intermediate in the pharmaceutical and agrochemical industries.[1] The electron-withdrawing nature of the cyano and ester groups activates the double bond, rendering it susceptible to nucleophilic attack, a characteristic exploited in numerous synthetic transformations.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate | [1][2][3] |

| CAS Number | 932750-29-3 | [1][2][4][5] |

| Molecular Formula | C9H13NO3 | [1][2][5] |

| Molecular Weight | 183.20 g/mol | [5] |

| Appearance | White to pale yellow crystals or powder | [2] |

| Melting Point | 69.5-75.5 °C | [2] |

The "(E)" designation in the name specifies the stereochemistry of the substituents around the carbon-carbon double bond, indicating that the cyano group and the ethoxy group are on opposite sides of the double bond. This geometric arrangement is crucial as it influences the molecule's reactivity and its ability to fit into the active sites of biological targets.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a condensation reaction. A common and efficient method involves the reaction of ethyl cyanoacetate with triethyl orthoformate.[6][7] This reaction is a variation of the Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis.

Causality Behind Experimental Choices

The choice of reactants and catalysts is critical for the successful synthesis of the target molecule. Ethyl cyanoacetate provides the activated methylene group, which is deprotonated to form a nucleophilic carbanion.[6] Triethyl orthoformate serves as the electrophile. The reaction is often catalyzed by a weak base, such as piperidine, which facilitates the deprotonation of ethyl cyanoacetate without promoting unwanted side reactions.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthoformate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

To a solution of ethyl cyanoacetate (1 equivalent) in ethanol, add triethyl orthoformate (1.1 equivalents).

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the disappearance of the limiting starting material on the TLC plate), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by column chromatography on silica gel.

Reaction Monitoring and Troubleshooting

Caption: A typical experimental workflow for the synthesis of this compound.

Common issues during the synthesis include the formation of byproducts or incomplete reactions. The troubleshooting decision tree below provides guidance on addressing these challenges.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 7. Ethyl (ethoxymethylene)cyanoacetate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl (E)-2-cyano-3-ethoxycrotonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl (E)-2-cyano-3-ethoxycrotonate, a versatile intermediate in organic synthesis, particularly relevant in the development of pharmaceuticals and agrochemicals.[1] While direct experimental spectra for this specific compound are not widely available in public databases, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive analysis. This approach empowers researchers to identify, characterize, and utilize this molecule with confidence.

Molecular Structure and Chemical Properties

This compound (C₉H₁₃NO₃) is an organic compound with a molecular weight of 183.20 g/mol .[2][3] Its structure features a crotonate backbone with a cyano group and an ethoxy group, which impart unique reactivity. The "(E)" designation indicates the stereochemistry at the carbon-carbon double bond. The presence of the electron-withdrawing cyano group and the ester functionality makes the double bond susceptible to nucleophilic attack, a key feature in its synthetic applications.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | [2][3] |

| Molecular Weight | 183.20 g/mol | [2][3] |

| CAS Number | 932750-29-3 | [2] |

| Appearance | Colorless to pale yellow liquid or white to pale yellow solid | [1][4] |

| Melting Point | 71-73 °C | [5] |

| Boiling Point | 304.65 °C (Predicted) | [5] |

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Plausible Synthesis Workflow

A common route to synthesize α,β-unsaturated cyanoacetates involves the Knoevenagel condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate. For this compound, a plausible synthesis could involve the reaction of ethyl cyanoacetate with triethyl orthoacetate, followed by elimination.

Synthesis Workflow Diagram:

Caption: Plausible synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl cyanoacetate and triethyl orthoacetate.

-

Catalyst/Reagent Addition: Slowly add a catalytic amount of a dehydrating agent, such as acetic anhydride.

-

Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the volatile components under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Data Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. Based on the structure of this compound and data from similar compounds like ethyl crotonate, a predicted ¹H NMR spectrum can be described.[6][7]

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ester) | The methylene protons of the ester ethyl group are deshielded by the adjacent oxygen atom. |

| ~4.0 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ether) | The methylene protons of the ether ethoxy group are also deshielded by the adjacent oxygen. |

| ~2.5 | Singlet (s) | 3H | =C-CH₃ | The methyl group attached to the double bond. |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ether) | The methyl protons of the ether ethoxy group are coupled to the adjacent methylene group. |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ester) | The methyl protons of the ester ethyl group are coupled to the adjacent methylene group. |

Expert Insights: The two ethoxy groups will likely have slightly different chemical shifts for their corresponding methylene and methyl protons due to their different electronic environments (ester vs. ether). The absence of a proton on the carbon bearing the cyano group simplifies the spectrum in the vinylic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~160 | =C -OEt (Ether) | The carbon of the double bond attached to the ether oxygen is deshielded. |

| ~118 | C ≡N (Cyano) | The carbon of the cyano group. |

| ~100 | =C (CN)COOEt | The carbon of the double bond attached to the cyano and ester groups. |

| ~68 | -O-CH₂ -CH₃ (Ether) | The methylene carbon of the ether ethoxy group. |

| ~61 | -O-CH₂ -CH₃ (Ester) | The methylene carbon of the ester ethyl group. |

| ~16 | =C-CH₃ | The methyl carbon attached to the double bond. |

| ~14.5 | -O-CH₂-CH₃ (Ether) | The methyl carbon of the ether ethoxy group. |

| ~14.0 | -O-CH₂-CH₃ (Ester) | The methyl carbon of the ester ethyl group. |

Expert Insights: The chemical shifts are estimated based on standard values for similar functional groups.[8][9] The presence of nine distinct signals would confirm the proposed structure. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be invaluable in distinguishing between CH, CH₂, and CH₃ groups.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2220 | -C≡N | Stretching |

| ~1720 | -C=O (Ester) | Stretching |

| ~1620 | -C=C- | Stretching |

| ~1250 | C-O (Ester) | Stretching |

| ~1100 | C-O (Ether) | Stretching |

| 2850-3000 | C-H (Alkyl) | Stretching |

Expert Insights: The strong absorption band around 2220 cm⁻¹ is highly characteristic of the nitrile (cyano) group. The strong carbonyl stretch of the ester at around 1720 cm⁻¹ and the C=C stretch around 1620 cm⁻¹ are also key diagnostic peaks. The presence of both ester and ether C-O stretching bands would further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Ion | Rationale |

| 183 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |

| 154 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ether. |

| 138 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |

| 110 | [M - COOC₂H₅]⁺ | Loss of the ethoxycarbonyl group. |

Fragmentation Pathway Diagram:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Expert Insights: High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments, providing an unambiguous identification of the compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretive insights serve as a valuable resource for scientists engaged in pharmaceutical and agrochemical development.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0039581). [Link]

-

Magritek. Ethyl crotonate. [Link]

-

Organic Syntheses. ETHYL CYANOACETATE. [Link]

-

PubChem. Ethyl 2-cyanocrotonate. [Link]

-

PubChem. ethyl (2E)-2-cyano-3-ethoxybut-2-enoate. [Link]

-

AZoM. The Spectra of Ethyl Crotonate. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Link]

-

NIST WebBook. Ethyl cyanoacetate. [Link]

-

AZoM. An Introduction to NMR on Ethyl Crotonate Molecules. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. labsolu.ca [labsolu.ca]

- 6. asahilab.co.jp [asahilab.co.jp]

- 7. magritek.com [magritek.com]

- 8. azom.com [azom.com]

- 9. azom.com [azom.com]

An In-depth Technical Guide to the Physical Characteristics of Ethyl (E)-2-cyano-3-ethoxycrotonate

This guide provides a comprehensive overview of the core physical characteristics of Ethyl (E)-2-cyano-3-ethoxycrotonate, a significant intermediate in pharmaceutical and agrochemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes key identification parameters, structural information, and detailed methodologies for empirical characterization.

Core Identification and Chemical Structure

This compound is an organic compound featuring a crotonate backbone substituted with cyano and ethoxy groups.[1] The "(E)" designation in its nomenclature specifies the stereochemistry about the carbon-carbon double bond, indicating that the higher priority substituents on each carbon are on opposite sides.

Molecular Structure

The structural integrity of a compound is the foundation of its physical and chemical behavior. The precise arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and intermolecular forces, which in turn govern its physical properties.

Caption: 2D structure of this compound.

Key Identifiers

Precise identification is critical for regulatory compliance, procurement, and accurate scientific communication. The following table summarizes the essential identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 932750-29-3 | [2][3][4] |

| Molecular Formula | C₉H₁₃NO₃ | [2][3][5] |

| Molecular Weight | 183.21 g/mol | [3][5][] |

| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate | [2][4] |

| Synonyms | (E)-2-Cyano-3-ethoxycrotonic acid ethyl ester, Ethyl (E)-2-cyano-3-ethoxy-2-butenoate | [3][7] |

| InChI Key | YKXFOGAYPIPTKF-BQYQJAHWSA-N | [2][4][] |

| SMILES | CCOC(/C(C)=C/C#N)=O | [2][4] |

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound are paramount in designing experimental protocols, formulation strategies, and purification schemes.

Appearance and Physical State

At ambient temperature, this compound is a solid.[2] The visual characteristics are an important preliminary indicator of purity.

| Property | Description | Source(s) |

| Physical State | Crystals or crystalline powder | [2] |

| Color | White to pale yellow | [2] |

Thermal Properties

The melting and boiling points are fundamental physical constants used for identification and as a measure of purity. Impurities typically depress and broaden the melting point range.

| Property | Value | Notes | Source(s) |

| Melting Point | 69.5-75.5 °C | The range suggests this is a typical purity specification for commercial samples. | [2] |

| 71-73 °C | A narrower range may indicate a higher purity sample. | ||

| Boiling Point | 304.65 °C at 760 mmHg | This is a predicted value and should be confirmed experimentally. | [7] |

Solubility Profile

Experimental Protocols for Physical Characterization

The following section details standardized methodologies for the empirical determination of the key physical properties of this compound. These protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Workflow for Physical Characterization

A logical workflow ensures that characterization is performed efficiently and systematically, with each step informing the next.

Caption: Logical workflow for the physical and structural characterization of a solid organic compound.

Melting Point Determination

Causality: The melting point is a sensitive measure of a crystalline solid's purity. A sharp, well-defined melting range is indicative of high purity.[8] This protocol utilizes the capillary method, a standard and reliable technique.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.[8]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, loading it to a height of approximately 2-3 mm.[9]

-

Packing: Drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface to tightly pack the sample at the bottom.

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat rapidly to about 20°C below the expected melting point (approx. 70°C).[9]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Solubility Determination Protocol

Causality: Understanding a compound's solubility is essential for selecting appropriate solvents for reactions, purifications (recrystallization), and analytical techniques like NMR or chromatography. This protocol provides a systematic approach to classifying solubility.[10][11]

Methodology:

-

Solvent Selection: Prepare a panel of common laboratory solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Qualitative Assessment:

-

In a small test tube, add approximately 25 mg of this compound.

-

Add the selected solvent dropwise (up to 1 mL), agitating vigorously after each addition.

-

Observe and record whether the solid dissolves completely.

-

-

Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Sparingly Soluble: Partial dissolution.

-

Insoluble: No visible dissolution.

-

-

Acid/Base Solubility (for functional group analysis):

-

If insoluble in water, test solubility in 5% aq. HCl and 5% aq. NaOH to probe for basic and acidic functional groups, respectively.[11] Given the structure, no significant solubility is expected in these aqueous solutions beyond what might be caused by slow hydrolysis of the ester.

-

Spectroscopic Characterization Protocols

Causality: Spectroscopic methods provide definitive structural confirmation by probing the molecular framework at the atomic and bond level.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

-

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal.

-

Sample Analysis: Place the sample in the IR beam path and collect the sample spectrum.

-

Data Interpretation: The resulting spectrum should be analyzed for key absorption bands. Expected characteristic peaks for this compound include:

-

~2220 cm⁻¹ (C≡N stretch)

-

~1720 cm⁻¹ (C=O ester stretch)

-

~1600 cm⁻¹ (C=C stretch)

-

~1200-1000 cm⁻¹ (C-O stretches of ester and ether)

-

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule, including connectivity and chemical environment of each atom.[13][14]

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[13] The choice of solvent is critical and is informed by the solubility tests.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a calibrated NMR spectrometer. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Interpretation: Analyze the spectra for chemical shifts, integration (for ¹H), and coupling patterns to assign signals to specific atoms in the molecule, confirming the (E)-stereochemistry and the presence of all expected structural motifs.

-

C. Mass Spectrometry (MS)

-

Purpose: To determine the precise molecular weight of the compound and to gain structural information from its fragmentation pattern.[15][16]

-

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct infusion pump or through a chromatographic system (LC-MS or GC-MS).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation.[17]

-

Analysis: Acquire the mass spectrum.

-

Data Interpretation: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 183.21 g/mol .

-

Conclusion

The physical characteristics of this compound define its behavior in both laboratory and industrial settings. This guide has detailed its primary identifiers, key physical properties, and the robust experimental protocols required for their verification. By employing these standardized methodologies, researchers can ensure the quality and consistency of this important chemical intermediate, facilitating its successful application in the development of novel pharmaceuticals and agrochemicals.

References

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Website. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Melting Point Determination Guide. (n.d.). Scribd. Retrieved from [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds. (1995). American Chemical Society. Retrieved from [Link]

-

Classification of organic compounds by solubility. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Sam Houston State University. Retrieved from [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

9.11: Nuclear Magnetic Resonance Spectroscopy. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (2016). University of Cambridge. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy. (n.d.). University of Missouri. Retrieved from [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). PhotoMetrics, Inc.. Retrieved from [Link]

-

FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. Retrieved from [Link]

-

LC/MS detection: powerful tool for organic compound analysis. (2013). Scientist Live. Retrieved from [Link]

-

Mass Spectrometry. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Organic Compound Characterization & Quantification. (n.d.). University of Georgia, Center for Applied Isotope Studies. Retrieved from [Link]

-

SAFETY DATA SHEET - this compound. (2024). Fisher Scientific. Retrieved from [Link]

Sources

- 1. CAS 932750-29-3: this compound [cymitquimica.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. H27244.14 [thermofisher.com]

- 5. fishersci.ie [fishersci.ie]

- 7. labsolu.ca [labsolu.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. photometrics.net [photometrics.net]

- 13. benchchem.com [benchchem.com]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. fiveable.me [fiveable.me]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scientistlive.com [scientistlive.com]

An In-depth Technical Guide to Ethyl (E)-2-cyano-3-ethoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl (E)-2-cyano-3-ethoxybut-2-enoate, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic choices and applications of this compound. Our focus is on scientific integrity, ensuring that the information presented is both accurate and grounded in established chemical principles.

Introduction and Core Concepts

Ethyl (E)-2-cyano-3-ethoxybut-2-enoate, systematically named ethyl (E)-2-cyano-3-ethoxybut-2-enoate according to IUPAC nomenclature, is a polysubstituted α,β-unsaturated cyanoester.[1] Its structure, featuring a conjugated system with electron-withdrawing cyano and ester groups, as well as an electron-donating ethoxy group, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals.

The strategic placement of these functional groups allows for a range of chemical transformations. The electron-deficient double bond is susceptible to nucleophilic attack, a characteristic exploited in Michael additions and other conjugate addition reactions. The cyano and ester moieties can be hydrolyzed or transformed into other functional groups, providing further synthetic handles. This guide will delve into the synthesis, properties, and applications of this compound, providing researchers with the foundational knowledge to effectively utilize it in their work.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development. The following table summarizes the key physicochemical data for ethyl (E)-2-cyano-3-ethoxybut-2-enoate.

| Property | Value | Source |

| IUPAC Name | ethyl (E)-2-cyano-3-ethoxybut-2-enoate | PubChem[1] |

| CAS Number | 35260-93-6 | ChemScene[2] |

| Molecular Formula | C₉H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 183.20 g/mol | PubChem[1] |

| Appearance | White to pale yellow solid | - |

| Melting Point | 69.5-75.5 °C | - |

| Boiling Point | Predicted: ~304 °C at 760 mmHg | - |

| Topological Polar Surface Area | 59.3 Ų | PubChem[1] |

| XLogP3-AA | 1.4 | PubChem[1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the ethyl groups of the ester and ethoxy moieties, likely appearing as triplets and quartets in the upfield region. The methyl group on the double bond would appear as a singlet, and its chemical shift would be influenced by the electronic environment of the conjugated system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all nine carbon atoms. Key resonances would include those for the carbonyl carbon of the ester, the nitrile carbon, and the two olefinic carbons, with their chemical shifts providing insight into the electron distribution within the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and the C=C stretch of the alkene (around 1600-1650 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (183.20 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy and ethyl ester groups.

Synthesis of Ethyl (E)-2-cyano-3-ethoxybut-2-enoate: A Mechanistic Approach

The primary and most efficient method for the synthesis of ethyl (E)-2-cyano-3-ethoxybut-2-enoate is a variation of the Knoevenagel condensation .[5][6] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl equivalent, provided by triethyl orthoacetate.

Reaction Mechanism

The reaction proceeds through a well-established mechanistic pathway, which is crucial for understanding reaction optimization and potential side products.

Caption: Knoevenagel condensation mechanism for the synthesis of the target compound.

The causality behind this mechanism is as follows:

-

Enolate Formation: A weak base, such as piperidine, is sufficient to deprotonate the α-carbon of ethyl cyanoacetate. This is because the resulting carbanion is stabilized by resonance delocalization onto both the adjacent cyano and ester groups, making this proton significantly acidic.

-

Electrophile Generation: Triethyl orthoacetate, in the presence of a protic source or mild acid catalyst, can eliminate a molecule of ethanol to form a reactive carbocation intermediate.

-

Carbon-Carbon Bond Formation: The nucleophilic enolate attacks the electrophilic carbocation, forming a new carbon-carbon bond and a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and readily eliminates a molecule of ethanol to form the thermodynamically stable conjugated product. The E-isomer is generally favored due to reduced steric hindrance.

Experimental Protocol

This protocol is a self-validating system, where successful execution should yield the desired product with high purity, verifiable by the analytical techniques described in Section 2.

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq), triethyl orthoacetate (1.1-1.2 eq), and acetic anhydride (as solvent and water scavenger).

-

Reaction Conditions: Heat the mixture to reflux (typically 140-150 °C) and maintain this temperature for several hours. The use of acetic anhydride as a solvent drives the reaction forward by reacting with the ethanol byproduct.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of complete consumption of the limiting reagent (ethyl cyanoacetate).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic anhydride and any unreacted starting materials by distillation under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.

Applications in Drug Development and Research

The unique structural features of ethyl (E)-2-cyano-3-ethoxybut-2-enoate make it a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many bioactive molecules.

While specific, high-profile examples of its direct use in blockbuster drugs are not widely publicized, its utility as a building block is evident in the patent literature and in the synthesis of research compounds. For instance, related α,β-unsaturated cyanoesters are key intermediates in the synthesis of dihydropyridines, a class of calcium channel blockers used to treat hypertension.

Furthermore, the reactivity of this compound makes it a useful tool for the development of novel molecular probes and for the exploration of new chemical space in drug discovery programs. Its ability to participate in multicomponent reactions allows for the rapid generation of diverse molecular libraries for high-throughput screening. The synthesis of substituted pyrimidines and pyridones, which are important pharmacophores, can be achieved using this versatile reagent. For example, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, which have shown antioxidant and anti-inflammatory activities, are synthesized via a Knoevenagel condensation of a related active methylene compound.[7]

Conclusion

Ethyl (E)-2-cyano-3-ethoxybut-2-enoate is a synthetically valuable compound with a rich and versatile reactivity profile. A thorough understanding of its synthesis, particularly the nuances of the Knoevenagel condensation, allows for its efficient preparation in the laboratory. Its physicochemical and spectroscopic properties provide the necessary tools for its identification and quality control. As a versatile building block, it holds significant potential for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview to empower researchers to confidently and effectively utilize this important chemical intermediate.

References

-